
Estrone-3-sulfate Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone-3-sulfate Sodium is a naturally occurring estrogen conjugate and a derivative of estrone. It is a biologically inactive form of estrogen that can be converted into the active estrogen, estrone, by the enzyme steroid sulfatase . This compound is commonly found in human plasma and is used in various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estrone-3-sulfate Sodium can be synthesized through the sulfonation of estrone. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction typically takes place in an organic solvent such as pyridine or dichloromethane under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of estrone from natural sources such as pregnant mare urine. The extracted estrone is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting estrone-3-sulfate is neutralized with sodium hydroxide to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Estrone-3-sulfate Sodium undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to estrone and sulfuric acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form estrone-3-sulfate derivatives under specific conditions.
Reduction: Reduction reactions can convert estrone-3-sulfate to other estrogenic compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Estrone and sulfuric acid.
Oxidation: Estrone-3-sulfate derivatives.
Reduction: Various estrogenic compounds.
Wissenschaftliche Forschungsanwendungen
Estrone-3-sulfate Sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of estrogens in environmental samples.
Biology: Studied for its role in the endocrine system and its effects on cellular processes.
Medicine: Used in hormone replacement therapy and for the treatment of menopausal symptoms.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
Estrone-3-sulfate Sodium exerts its effects by being converted into estrone by the enzyme steroid sulfatase. Estrone then binds to estrogen receptors in target tissues, modulating gene expression and cellular responses. This conversion and subsequent binding to estrogen receptors play a crucial role in regulating various physiological processes, including reproductive function and bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Estrone-3-sulfate Sodium is unique compared to other estrogen conjugates due to its specific structure and biological activity. Similar compounds include:
Estrone-3-glucuronide Sodium: Another conjugated form of estrone with different solubility and metabolic properties.
17β-Estradiol-3-sulfate Sodium: A sulfate conjugate of estradiol with higher estrogenic activity.
Estriol-3-sulfate Sodium: A sulfate conjugate of estriol, used in different therapeutic applications.
This compound serves as a long-lasting reservoir for estrone and estradiol in the body, making it a valuable compound for both research and therapeutic purposes .
Eigenschaften
Molekularformel |
C18H21NaO5S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |
InChI-Schlüssel |
VUCAHVBMSFIGAI-TWCWWGPMSA-M |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



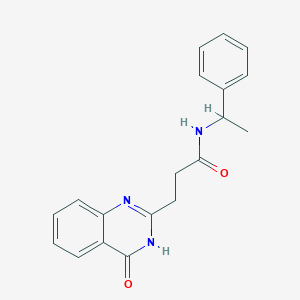
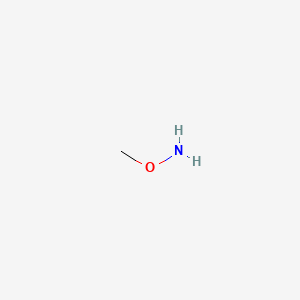
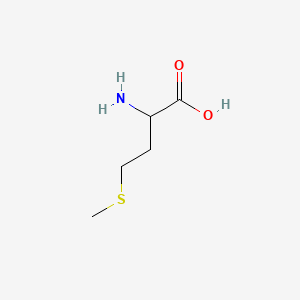
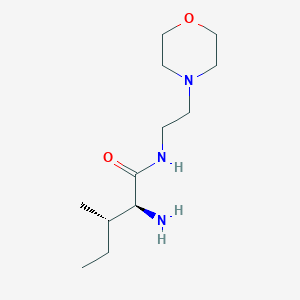
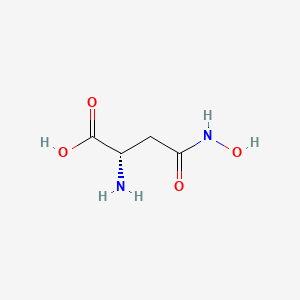
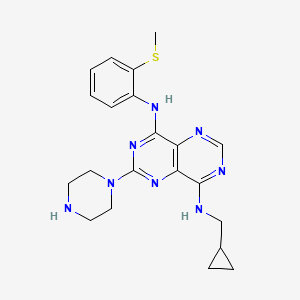
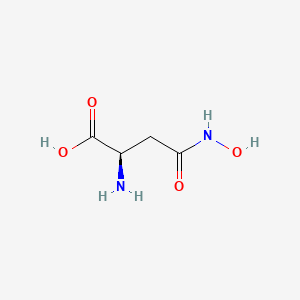

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10779397.png)
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10779398.png)
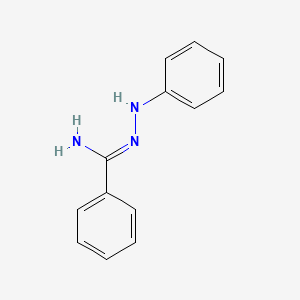
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)
